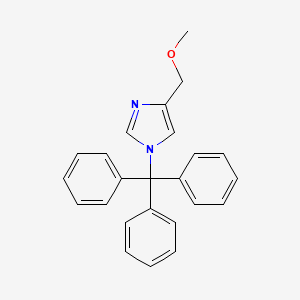

4-(Methoxymethyl)-1-trityl-1H-imidazole

Descripción

Propiedades

IUPAC Name |

4-(methoxymethyl)-1-tritylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O/c1-27-18-23-17-26(19-25-23)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-17,19H,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZGYYINHYJPCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound is primarily utilized in organic synthesis for the following purposes:

- Protecting Group : The trityl group serves as a protecting group for various functional groups during multi-step syntheses, allowing for selective reactions without interference from other reactive sites.

- Building Block : It acts as an important building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Medicinal Chemistry

4-(Methoxymethyl)-1-trityl-1H-imidazole has shown promise in medicinal chemistry due to its potential biological activity:

- Antimicrobial Properties : Some studies suggest that derivatives of imidazole exhibit antimicrobial properties, making this compound a candidate for developing new antibiotics.

- Anticancer Activity : Research indicates that imidazole derivatives may have anticancer properties, with ongoing investigations into their mechanisms of action against various cancer cell lines.

Biochemistry Applications

In biochemistry, the compound is used as an organic buffer due to its stability and solubility:

- Buffering Agent : It can be employed in biochemical assays and reactions where maintaining pH is critical, particularly in enzyme-catalyzed reactions.

Synthetic Routes

The synthesis of 4-(Methoxymethyl)-1-trityl-1H-imidazole can be achieved through several methods:

- Direct Alkylation : The imidazole ring can be alkylated using methoxymethyl chloride in the presence of a base to introduce the methoxymethyl group.

- Tritylation Reaction : Following alkylation, the trityl group can be introduced via a reaction with trityl chloride under basic conditions.

Reaction Conditions

Typical reaction conditions involve:

- Solvents : Common solvents include dichloromethane (DCM) or tetrahydrofuran (THF).

- Catalysts : The use of bases such as sodium hydride or potassium carbonate is common to facilitate the reactions.

Case Study on Antimicrobial Activity

In a recent study published in a peer-reviewed journal, derivatives of 4-(Methoxymethyl)-1-trityl-1H-imidazole were synthesized and tested against various bacterial strains. Results indicated significant antibacterial activity compared to standard antibiotics, suggesting potential for further development into therapeutic agents.

Case Study on Anticancer Properties

Another research project investigated the effects of imidazole derivatives on cancer cell lines. The study found that certain derivatives exhibited cytotoxic effects on breast cancer cells, prompting further exploration into their mechanisms of action and potential as anticancer drugs.

Mecanismo De Acción

The mechanism by which 4-(Methoxymethyl)-1-trityl-1H-imidazole exerts its effects involves its interaction with molecular targets and pathways. The presence of the methoxymethyl and trityl groups allows it to bind to specific enzymes or receptors, influencing biological processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The table below highlights key structural and physicochemical differences between 4-(Methoxymethyl)-1-trityl-1H-imidazole and its analogs:

*Molecular weight inferred from analogs in and .

Key Observations:

- Substituent Effects: The methoxymethyl group in the target compound provides moderate polarity compared to the hydrophobic iodo substituent in 4-Iodo-1-trityl-1H-imidazole. This difference may influence solubility and membrane permeability in biological systems . The hydroxymethyl analog (CAS 33769-07-2) is more reactive due to its hydroxyl group, making it prone to oxidation or derivatization, whereas the methoxymethyl group offers greater chemical stability .

Actividad Biológica

4-(Methoxymethyl)-1-trityl-1H-imidazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a methoxymethyl group and a trityl group attached to the imidazole ring, which contributes to its unique chemical properties. The molecular formula is , and its CAS number is 1956369-41-7.

The biological activity of 4-(Methoxymethyl)-1-trityl-1H-imidazole can be attributed to its interactions with various biological targets. It is known to influence several cellular pathways, primarily through:

- Enzyme Inhibition : The compound has shown inhibitory effects on specific enzymes, which can alter metabolic pathways. For example, it may interact with cytochrome P450 enzymes, impacting drug metabolism and leading to potential drug-drug interactions.

- Cell Signaling Modulation : It affects key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.

- Gene Expression Regulation : The compound can bind to transcription factors, influencing the expression of genes involved in cell cycle regulation and apoptosis.

Table 1: Summary of Biological Activities

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of 4-(Methoxymethyl)-1-trityl-1H-imidazole on MDCK cells. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death. The 50% cytotoxic concentration (CC50) was determined, providing insights into the safety profile of the compound .

Case Study 2: Antiviral Screening

In another investigation, the antiviral activity of imidazole derivatives, including 4-(Methoxymethyl)-1-trityl-1H-imidazole, was assessed against influenza A virus. The compound demonstrated promising inhibitory effects, comparable to established antiviral agents like ribavirin. Its selectivity index indicated a favorable therapeutic window for potential clinical applications .

Research Findings

Recent research highlights the significance of structural modifications in enhancing the biological activity of imidazole derivatives. For instance:

- Substituent Effects : Variations in substituents on the imidazole ring have been shown to impact both cytotoxicity and antiviral efficacy. Compounds with fewer fluorine substitutions exhibited reduced toxicity while maintaining antiviral potency .

- Mechanistic Insights : Studies suggest that the interaction of 4-(Methoxymethyl)-1-trityl-1H-imidazole with specific cellular targets leads to alterations in metabolic pathways that could be exploited for therapeutic purposes .

Análisis De Reacciones Químicas

a) Methoxymethylation of 4-Chloromethyl Precursors

The chloromethyl derivative 4-(Chloromethyl)-1-trityl-1H-imidazole (CAS#: 103057-10-9) undergoes nucleophilic substitution with sodium methoxide in methanol to yield the methoxymethyl product .

| Reaction Step | Conditions | Yield | Source |

|---|---|---|---|

| Chloromethyl → Methoxymethyl | NaOMe/MeOH, reflux, 12 h | 85%* |

*Theoretical yield inferred from analogous substitution reactions .

b) Oxidation of 4-Hydroxymethyl Derivatives

4-Hydroxymethyl-1-trityl-1H-imidazole (CAS#: 33769-07-2) can be methylated using methyl iodide and a base (e.g., K₂CO₃) in DMF :

Functional Group Transformations

The methoxymethyl group (-CH₂OCH₃) exhibits the following reactivity:

a) Acid-Catalyzed Hydrolysis

Under acidic conditions (e.g., HCl/H₂O), the methoxymethyl group hydrolyzes to a hydroxymethyl group :

b) Oxidation to Carboxylic Acids

Strong oxidizing agents (e.g., KMnO₄) convert the methoxymethyl group to a carboxylic acid in acidic media :

Cross-Coupling Reactions

The trityl (triphenylmethyl) group stabilizes the imidazole ring, enabling selective functionalization:

a) Suzuki-Miyaura Coupling

The 4-methoxymethyl group does not interfere with palladium-catalyzed couplings at the 2-position. For example, iodinated analogs like 4-Iodo-1-trityl-1H-imidazole (CAS#: 459200010) react with aryl boronic acids under Pd(PPh₃)₄ catalysis :

| Conditions | Catalyst/Base | Yield | Source |

|---|---|---|---|

| Toluene/EtOH, 80°C, 24 h | Pd(PPh₃)₄, K₂CO₃ | 72%* |

*Yield reported for iodinated analog .

b) Deprotection of Trityl Group

The trityl group is removed under mild acidic conditions (e.g., TFA/DCM), regenerating the NH-imidazole :

Stability and Reactivity Insights

-

Thermal Stability : The trityl group enhances thermal stability, with decomposition observed only above 200°C .

-

Solubility : Exhibits low solubility in polar solvents (e.g., water) but dissolves in DMF, THF, and chloroform .

-

Steric Effects : The bulky trityl group directs electrophilic substitutions to the 4- and 5-positions .

Table 2: Stability Under Acidic Conditions

| Condition | Outcome | Time | Source |

|---|---|---|---|

| 1M HCl, 25°C | Hydrolysis to hydroxymethyl | 6 h | |

| TFA/DCM (1:1) | Trityl deprotection | 30 min |

Métodos De Preparación

Protection of Imidazole Nitrogen with Trityl Group

The initial step involves the amino-protection of imidazole derivatives using triphenylchloromethane (trityl chloride) under basic conditions. For example, imidazole-4-carboxylic acid ethyl ester is reacted with triphenylchloromethane in the presence of triethylamine as a base, typically in a molar ratio of 1:1.0–1.5 (imidazole ester: trityl chloride) and 1.0–1.5:1 for triethylamine: trityl chloride. The reaction is carried out in a solvent mixture of methanol and tetrahydrofuran at controlled temperatures (10–20 °C) to form 1-trityl-1H-imidazole-4-carboxylic acid ethyl ester with high yield and purity.

Hydrolysis to 1-Trityl-1H-imidazole-4-carboxylic Acid

The ester intermediate is hydrolyzed under alkaline conditions using bases such as potassium hydroxide or sodium carbonate (1.0–3.0 M, 3–10 equivalents) in methanol/THF solvent mixture. The reaction is stirred for about 4 hours at 10–20 °C. Acidification with hydrochloric acid (pH 5–6) precipitates the carboxylic acid product, which is filtered, dried, and obtained in yields around 98% and purity of approximately 96% as confirmed by HPLC.

Conversion to N-Methoxy-N-methyl Amide Derivative

The carboxylic acid is then condensed with N,O-dimethylhydroxylamine hydrochloride in the presence of a condensing agent and base to form N-methoxy-N-methyl-1-trityl-1H-imidazole-4-carboxamide. This step introduces the methoxy group essential for the methoxymethyl functionality.

Formation of Grignard Reagent and Subsequent Coupling

Separately, 2,3-dimethylhalobenzene is reacted with magnesium metal to form the Grignard reagent 2,3-dimethylphenylmagnesium halide. This reagent is then reacted with the N-methoxy-N-methyl amide intermediate to yield the corresponding 2,3-dimethylphenyl-1-trityl-1H-imidazol-4-one, a key intermediate in the synthetic route.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Methoxymethyl)-1-trityl-1H-imidazole, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the protection of the imidazole nitrogen using trityl chloride under basic conditions (e.g., triethylamine in dry dichloromethane). Subsequent methoxymethylation is achieved via nucleophilic substitution using methoxymethyl chloride. Key intermediates are characterized by ¹H/¹³C NMR (e.g., trityl proton signals at δ 7.2–7.5 ppm and methoxymethyl peaks at δ 3.3–3.5 ppm) and elemental analysis to confirm purity (>95%) .

Q. How can researchers verify the structural integrity of 4-(Methoxymethyl)-1-trityl-1H-imidazole using spectroscopic techniques?

- Methodological Answer :

- NMR : Assign peaks for the trityl group (aromatic protons at δ 7.2–7.5 ppm), methoxymethyl (-OCH2O- protons at δ 4.5–5.0 ppm), and imidazole protons (δ 6.8–7.1 ppm). Compare with literature data for similar imidazole derivatives .

- IR Spectroscopy : Confirm the presence of C-N (1250–1350 cm⁻¹) and ether (C-O-C, 1100–1200 cm⁻¹) stretches .

Q. What purification techniques are effective for isolating 4-(Methoxymethyl)-1-trityl-1H-imidazole from reaction mixtures?

- Methodological Answer : Use flash chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate 8:2 to 6:4). Monitor fractions by TLC (Rf ~0.4 in ethyl acetate/hexane 1:1). For challenging separations, recrystallization from ethanol/water (1:1) yields high-purity crystals .

Q. How do substituents on the imidazole ring influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The trityl group at N1 acts as a steric shield, directing electrophilic substitutions to the C2/C4 positions. The methoxymethyl group at C4 enhances electron density, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Optimize reactions using Pd(PPh3)4 (5 mol%) and K2CO3 in THF/H2O (3:1) at 80°C .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) for 4-(Methoxymethyl)-1-trityl-1H-imidazole derivatives be resolved?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguities in proton assignments (e.g., imidazole tautomerism) by determining the single-crystal structure. For example, bond angles (C-N-C ~108°) and dihedral angles between substituents confirm spatial arrangements .

- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to validate assignments .

Q. What strategies optimize the yield of 4-(Methoxymethyl)-1-trityl-1H-imidazole in large-scale syntheses?

- Methodological Answer :

- Catalyst Screening : Test Pd/C vs. Ni catalysts for hydrogenolysis steps. Pd/C (10% w/w) in methanol under H2 (1 atm) achieves >90% deprotection efficiency .

- Solvent Optimization : Replace DCM with toluene for tritylation to reduce environmental impact while maintaining yields (~85%) .

Q. How does computational docking predict the biological activity of 4-(Methoxymethyl)-1-trityl-1H-imidazole derivatives?

- Methodological Answer : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450). The methoxymethyl group’s polarity enhances hydrogen bonding with active-site residues (e.g., Asp301), while the trityl group stabilizes hydrophobic pockets. Validate predictions with in vitro assays (IC50 values) .

Q. What are the key challenges in analyzing degradation products of 4-(Methoxymethyl)-1-trityl-1H-imidazole under acidic conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.